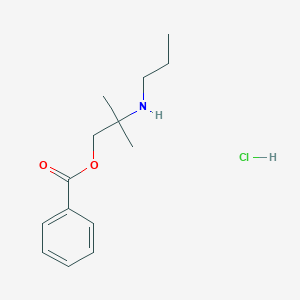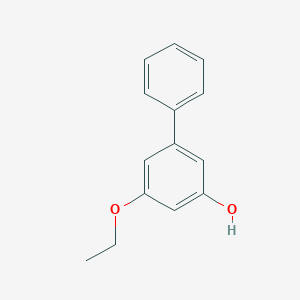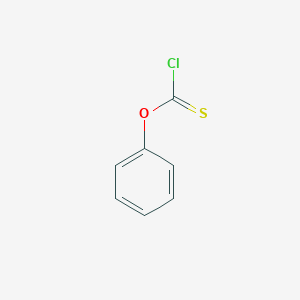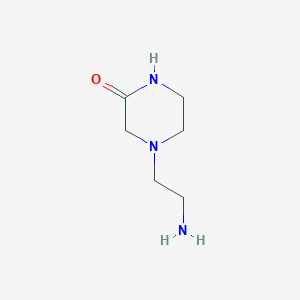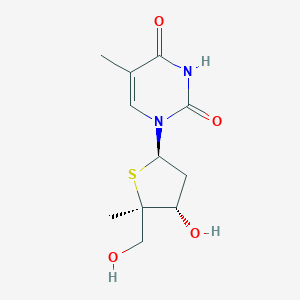
4'-Methyl-4'-thiothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Methyl-4'-thiothymidine (also known as 4'-thio-2'-deoxythymidine or 4S-T) is a thymidine analog that has been widely used in scientific research. It is a modified nucleoside that has a sulfur atom at the 4'-position of the thymidine ring, instead of the oxygen atom found in natural thymidine. This modification confers unique properties to 4S-T, making it a valuable tool for studying DNA replication, repair, and transcription.
作用機序
The mechanism of action of 4S-T involves its incorporation into DNA during replication. Due to the presence of the sulfur atom at the 4'-position, 4S-T forms a stable base pair with adenine, instead of the natural base pairing between thymine and adenine. This results in the formation of a mismatched base pair, which can lead to DNA replication errors and DNA damage.
生化学的および生理学的効果
The incorporation of 4S-T into DNA can lead to a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Additionally, 4S-T has been shown to induce DNA polymerase errors, leading to mutations and potentially contributing to cancer development.
実験室実験の利点と制限
The advantages of using 4S-T in lab experiments include its potency as a DNA polymerase inhibitor, its ability to induce DNA damage and replication errors, and its unique base pairing properties. However, there are also limitations to its use, including potential toxicity and the need for careful experimental design to avoid confounding effects.
将来の方向性
There are several future directions for research involving 4S-T. One potential area is the development of new antiviral agents based on the structure of 4S-T. Additionally, further investigation into the mechanism of action of 4S-T and its effects on DNA replication fidelity could provide insights into the development of cancer and other diseases. Finally, the use of 4S-T in combination with other DNA-damaging agents could lead to the development of new cancer therapies.
合成法
The synthesis of 4S-T involves several steps, starting from commercially available starting materials. The first step is the protection of the 5'-hydroxyl group of thymidine with a tert-butyldimethylsilyl (TBDMS) group. The 4'-position is then selectively deoxygenated with Lawesson's reagent to form the corresponding thiothymidine intermediate. The TBDMS group is then removed, and the resulting 4'-thiothymidine is deprotected to yield 4S-T.
科学的研究の応用
4S-T has been widely used in scientific research as a tool to study DNA replication, repair, and transcription. It is a potent inhibitor of DNA polymerases, including HIV-1 reverse transcriptase, and has been used as a potential antiviral agent. Additionally, 4S-T has been used to study the role of DNA polymerase fidelity in cancer development, as well as to investigate the mechanism of action of DNA-damaging agents.
特性
CAS番号 |
152594-60-0 |
|---|---|
製品名 |
4'-Methyl-4'-thiothymidine |
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methylthiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4S/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |
InChIキー |
CWWKIGPGXZODQG-VAOFZXAKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](S2)(C)CO)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |
同義語 |
2'-deoxy-4'-methyl-4'-thiothymidine 4'-methyl-4'-thiothymidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




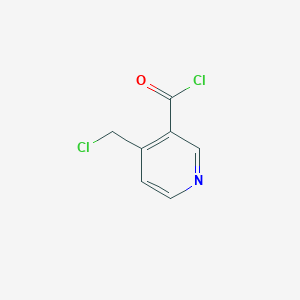
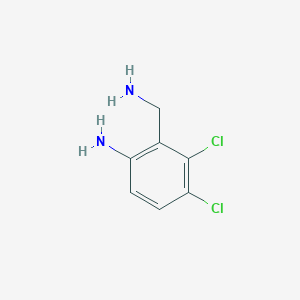
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
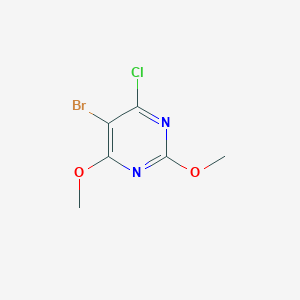
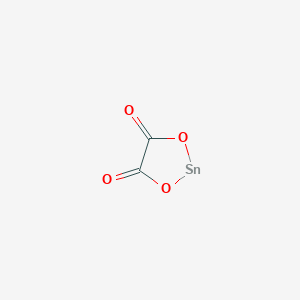
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
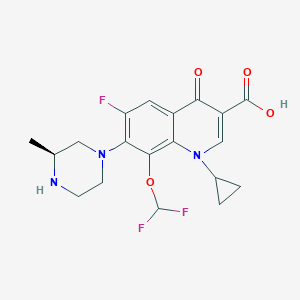
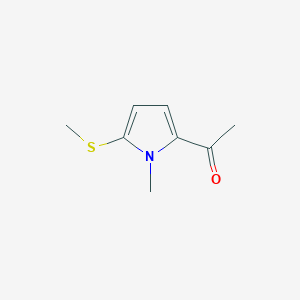
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
